molecular formula C16H22N2O4 B12320904 tert-butyl N-[2-(4-carbamoylphenyl)-1-(oxiran-2-yl)ethyl]carbamate

tert-butyl N-[2-(4-carbamoylphenyl)-1-(oxiran-2-yl)ethyl]carbamate

Cat. No.: B12320904
M. Wt: 306.36 g/mol
InChI Key: VFOGDEUVAKQTJQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of erythro-N-Boc-L-4-carbamoylphenylalanine epoxide involves multiple steps. The starting material is typically L-phenylalanine, which undergoes a series of reactions including protection, oxidation, and epoxidation. The tert-butyl group is used as a protecting group for the amino acid, and the epoxide ring is introduced through an oxidation reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: erythro-N-Boc-L-4-carbamoylphenylalanine epoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diols, while reduction can yield alcohols .

Scientific Research Applications

erythro-N-Boc-L-4-carbamoylphenylalanine epoxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of erythro-N-Boc-L-4-carbamoylphenylalanine epoxide involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity makes it useful in studying enzyme mechanisms and protein modifications .

Comparison with Similar Compounds

Uniqueness: erythro-N-Boc-L-4-carbamoylphenylalanine epoxide is unique due to its epoxide ring, which imparts distinct reactivity and makes it valuable for specific biochemical applications .

Properties

IUPAC Name

tert-butyl N-[2-(4-carbamoylphenyl)-1-(oxiran-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-12(13-9-21-13)8-10-4-6-11(7-5-10)14(17)19/h4-7,12-13H,8-9H2,1-3H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOGDEUVAKQTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)N)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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